Comprehensive Technical Guide on 4-Phenoxy-2,3-dihydro-1H-inden-1-one: Structural Analysis, Synthesis, and Applications in Drug Discovery
Comprehensive Technical Guide on 4-Phenoxy-2,3-dihydro-1H-inden-1-one: Structural Analysis, Synthesis, and Applications in Drug Discovery
As drug discovery paradigms shift toward highly functionalized, rigid scaffolds, indanone derivatives have emerged as privileged structures. Specifically, 4-Phenoxy-2,3-dihydro-1H-inden-1-one (CAS: 62803-52-5) represents a critical synthetic intermediate. By combining the rigid, planar geometry of the 1-indanone core with the lipophilic, conformationally flexible phenoxy substituent at the sterically demanding C4 position, this molecule serves as a foundational building block for cholinesterase inhibitors, kinase modulators, and advanced agrochemicals.
This guide provides a comprehensive analysis of its physicochemical profile, a field-proven self-validating synthetic protocol, and its mechanistic utility in modern medicinal chemistry.
Chemical Identity & Physicochemical Profiling
Understanding the physicochemical parameters of 4-Phenoxy-1-indanone is essential for predicting its behavior in downstream functionalization and its pharmacokinetic viability as a pharmacophore base. The table below summarizes its core quantitative data.
| Parameter | Value | Mechanistic Implication |
| Chemical Name | 4-Phenoxy-2,3-dihydro-1H-inden-1-one | Standard IUPAC nomenclature. |
| CAS Number | 62803-52-5 | Primary registry identifier[1]. |
| Molecular Formula | C₁₅H₁₂O₂ | Indicates a high degree of unsaturation (Index of Hydrogen Deficiency = 10). |
| Molecular Weight | 224.25 g/mol | Low molecular weight; highly suitable for fragment-based drug design (FBDD). |
| Exact Mass | 224.0837 g/mol | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| Topological Polar Surface Area | 26.30 Ų | Excellent membrane permeability; easily crosses the Blood-Brain Barrier (BBB). |
| H-Bond Donors / Acceptors | 0 / 2 | The ketone and ether oxygens act as strict hydrogen bond acceptors. |
| LogP (Predicted) | ~3.5 | Moderate lipophilicity, ideal for occupying hydrophobic enzyme pockets. |
Structural Significance & Mechanistic Rationale
The structural architecture of 4-Phenoxy-1-indanone dictates its reactivity and biological utility. The molecule consists of a bicyclic system—a benzene ring fused to a cyclopentanone.
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The Indanone Core: The C1 carbonyl is fully conjugated with the aromatic ring, rendering the system highly planar. This planarity allows the core to intercalate or tightly pack into narrow, hydrophobic enzyme clefts (e.g., the ATP-binding site of kinases).
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The C4-Phenoxy Substituent: Positioned ortho to the aliphatic ring fusion (C3a), the ether linkage introduces a specific dihedral angle. Unlike the rigid core, the phenoxy ring can freely rotate, allowing it to act as an adaptable "hydrophobic anchor." In acetylcholinesterase (AChE) inhibitors, this flexibility is crucial for reaching and binding to the Peripheral Anionic Site (PAS) [4].
Synthetic Methodologies: A Self-Validating Protocol
Historically, indanones are synthesized via the Friedel-Crafts acylation of 3-arylpropanoic acids. However, attempting to cyclize 3-(2-phenoxyphenyl)propanoic acid yields poor results because the required cyclization position (C6) is meta to the activating phenoxy group, leading to low regioselectivity and yield.
As a Senior Application Scientist, I strongly recommend a cross-coupling approach. The Copper-Catalyzed Ullmann Diaryl Ether Synthesis utilizing [2] and phenol is the most reliable, regioselective route.
Field-Proven Protocol: Modified Ullmann Coupling
Traditional Ullmann couplings require harsh temperatures (>150°C), which causes the indanone core to undergo base-catalyzed aldol self-condensation. To prevent this, we utilize a bidentate ligand (Picolinic acid) to lower the activation energy of the Cu(I) oxidative addition step, allowing the reaction to proceed smoothly at 90°C.
Reagents:
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Electrophile: 4-Bromo-1-indanone (1.0 equiv)
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Nucleophile: Phenol (1.2 equiv)
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Catalyst/Ligand: CuI (10 mol%) / Picolinic acid (20 mol%)
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Base/Solvent: Anhydrous K₃PO₄ (2.0 equiv) / Anhydrous DMSO (0.5 M)
Step-by-Step Methodology & Causality:
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Inert Atmosphere Preparation: In an oven-dried Schlenk flask, combine 4-bromo-1-indanone, phenol, CuI, picolinic acid, and K₃PO₄. Evacuate and backfill the flask with Argon three times. Causality: Cu(I) is highly susceptible to oxidation into inactive Cu(II) in the presence of atmospheric oxygen; strict anaerobic conditions are mandatory.
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Solvent Addition: Inject anhydrous DMSO. Causality: DMSO acts as a highly polar aprotic solvent that not only stabilizes the active Copper-ligand complex but also strips the solvation shell from the phenoxide anion, drastically increasing its nucleophilicity.
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Thermal Activation: Heat the reaction mixture to 90°C for 12 hours.
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Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 4:1). The complete disappearance of the UV-active 4-bromo-1-indanone spot (R_f ~0.5) and the appearance of a new, highly UV-active product spot (R_f ~0.4) validates full conversion.
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Strategic Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash the organic layer vigorously with 1M NaOH (3x), followed by brine. Causality: The NaOH wash is a self-purifying step. It selectively deprotonates the excess unreacted phenol, pulling it into the aqueous layer as sodium phenoxide, leaving the neutral 4-Phenoxy-1-indanone in the organic phase.
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Isolation: Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via short-pad silica gel chromatography to yield the pure product.
Workflow & Derivatization Visualization
The following diagram maps the logical progression from raw precursors through the Ullmann coupling, and into downstream pharmaceutical derivatization pathways.
Fig 1. Synthetic workflow and downstream derivatization of 4-Phenoxy-1-indanone.
Applications in Drug Development
Once synthesized, 4-Phenoxy-1-indanone is primed for late-stage functionalization, primarily targeting two major therapeutic areas:
A. Neurodegenerative Diseases (Cholinesterase Inhibitors)
The indanone scaffold is the pharmacophoric heart of Donepezil, a blockbuster drug for Alzheimer's disease. By subjecting 4-Phenoxy-1-indanone to an aldol condensation with various substituted benzaldehydes (followed by reduction), researchers generate libraries of novel AChE inhibitors [4]. The 4-phenoxy group is specifically designed to interact with the aromatic residues (Trp286, Tyr72) of the AChE Peripheral Anionic Site via π−π stacking, effectively blocking the entry of acetylcholine into the catalytic gorge.
B. Oncology (Type II Kinase Inhibitors)
In kinase inhibitor design, the indanone core acts as a rigid bioisostere for indoles or tetralones. Through reductive amination of the C1 carbonyl, the scaffold can be linked to hinge-binding heterocycles. The C4-phenoxy group is strategically positioned to project into the deep, hydrophobic "DFG-out" allosteric pocket, a conformational state unique to inactive kinases, thereby ensuring high kinase selectivity and prolonged residence time.
References
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National Center for Biotechnology Information. "1-Indanone, 4-bromo- | CID 98713". PubChem. Available at:[Link]
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National Center for Biotechnology Information. "4-Hydroxy-1-indanone | CID 590547". PubChem. Available at:[Link]
- Google Patents. "Compositions, synthesis, and methods of using indanone based cholinesterase inhibitors". Patent CN101626688A.
